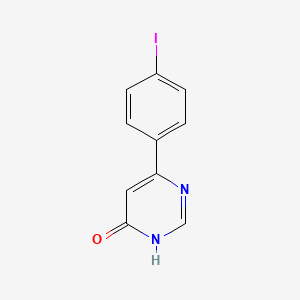
6-(4-Iodophenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-iodophenyl group at the 6-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-iodophenyl group and the pyrimidine ring.
Coupling Reaction: The 4-iodophenyl group is introduced to the pyrimidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrimidine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product would be a pyrimidinone derivative.
Reduction: The major product could be a deiodinated pyrimidine or a modified pyrimidine ring.
Substitution: The major products would be various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(4-Iodophenyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylpyrimidine: Similar structure but lacks the hydroxyl group.
6-Phenylpyrimidin-4-ol: Similar structure but lacks the iodine atom.
4-Hydroxy-6-(4-methylphenyl)pyrimidine: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness
6-(4-Iodophenyl)pyrimidin-4-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
4-(4-iodophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |
InChI Key |
AKHZFUYILKFKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13345305.png)

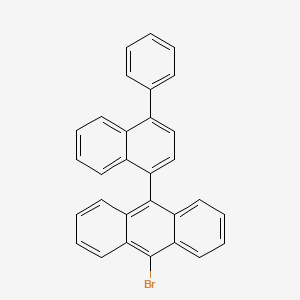
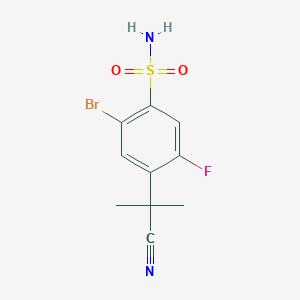





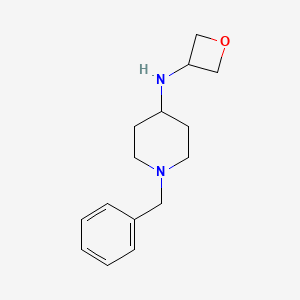
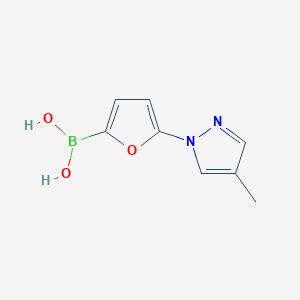
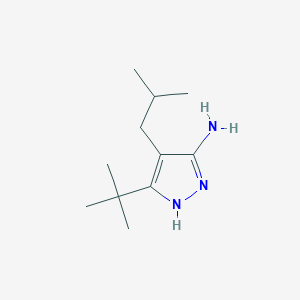
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
![2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13345395.png)
